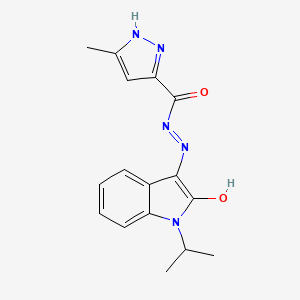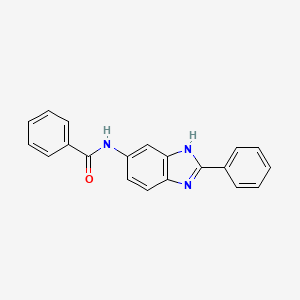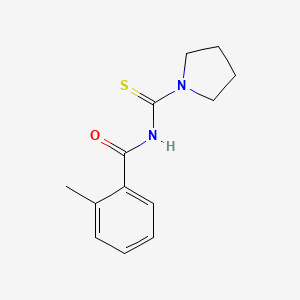![molecular formula C15H14N2O3S B5797079 N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)
N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide, also known as MPTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acetanilide family of compounds, which are widely used in the pharmaceutical industry as analgesics and antipyretics. In
科学研究应用
N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, this compound has been studied for its potential use as a tool to study the function of ion channels in neurons. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
作用机制
The mechanism of action of N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels in cells. Specifically, this compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in redox signaling pathways in cells. This compound has also been shown to modulate the activity of certain ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animals. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in lab experiments is its high purity and well-defined chemical structure, which allows for accurate dosing and reproducible results. Additionally, this compound has been extensively studied and characterized, making it a well-established tool for scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide. One area of interest is the development of new drugs based on the structure of this compound, with improved efficacy and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer research, neuroscience, and drug discovery. Finally, more research is needed to determine the safety and toxicity of this compound in humans, which will be necessary for its eventual clinical use.
合成方法
The synthesis of N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide involves the reaction of 2-nitrobenzoyl chloride with 2-mercaptotoluene in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetic anhydride to yield the final product, this compound. The yield of this reaction is typically high, and the purity of the product can be easily confirmed using standard analytical techniques such as NMR spectroscopy.
属性
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-21-14-9-5-3-7-12(14)16-15(18)10-11-6-2-4-8-13(11)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVLYHXVTARQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide](/img/structure/B5797022.png)



![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5797050.png)




